(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Chiral pool building block Enantiomeric purity Optical rotation

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (CAS 23735-43-5), also known as (S)-solketal tosylate, is a single-enantiomer chiral building block derived from D-mannitol or L-serine. It bears an (S)-configured stereogenic center on the glycerol backbone protected as an isopropylidene acetal, with a p-toluenesulfonate (tosylate) leaving group at the primary position.

Molecular Formula C13H18O5S
Molecular Weight 286.35 g/mol
CAS No. 23735-43-5
Cat. No. B044454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
CAS23735-43-5
Synonyms2,2-Dimethyl-1,3-dioxolane-4-methanol-4-methylbenzenesulfonate;  4-Methylbenzenesulfonic Acid (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester;  Toluene-4-sulfonic Acid (S)-2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl Ester;  p-Toluenesulfonic Acid ((4S)-2,2-D
Molecular FormulaC13H18O5S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C
InChIInChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1
InChIKeySRKDUHUULIWXFT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: A Single-Enantiomer Chiral Pool Building Block


(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (CAS 23735-43-5), also known as (S)-solketal tosylate, is a single-enantiomer chiral building block derived from D-mannitol or L-serine . It bears an (S)-configured stereogenic center on the glycerol backbone protected as an isopropylidene acetal, with a p-toluenesulfonate (tosylate) leaving group at the primary position . The compound is commercially available in purities ≥98% (GC) with a specific rotation of [α]20/D +7.5±0.5° (c=2%, DMF) and a melting point of 29–31 °C . These well-defined physical parameters, combined with the predictable SN2 reactivity of the tosylate, underpin its role as a stereodefined C3 glycerol synthon in pharmaceutical intermediate synthesis [1].

Why (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate Cannot Be Replaced by Its Enantiomer, Racemate, or Mesylate Analog


The (S)-solketal tosylate is not interchangeable with its (R)-enantiomer, the racemic mixture, or the corresponding mesylate. The (R)-enantiomer (CAS 23788-74-1) exhibits an opposite specific rotation of −7.5° to −8.5° (c=2, DMF) and a higher melting point of 41–43 °C, directly impacting optical purity verification and solid-state handling . The racemic tosylate (±) provides no net optical rotation, making it unsuitable for asymmetric syntheses where a single enantiomer is required . The mesylate analog, while also a leaving group, has a significantly lower leaving group ability (conjugate acid pKa ≈ −1.54) compared to the tosylate (conjugate acid pKa ≈ −0.43), leading to slower SN2 displacement kinetics [1]. Substitution without quantitative justification risks compromised diastereoselectivity, lower isolated yields, and failed optical purity acceptance criteria in regulated pharmaceutical intermediate manufacturing [2].

Quantitative Differentiation Evidence for (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate


Enantiomeric Identity Verification: Specific Rotation Separation vs. the (R)-Enantiomer

The (S)-solketal tosylate (CAS 23735-43-5) exhibits a specific rotation [α]20/D of +7.5±0.5° (c=2%, DMF) per Sigma-Aldrich specification , while the (R)-enantiomer (CAS 23788-74-1) shows −7.5° to −8.5° (c=2, DMF) per TCI and AKSci specifications . The approximately 15° absolute spread between the two enantiomers provides a wide, analytically resolvable window for identity confirmation and enantiomeric excess determination by polarimetry, without requiring chiral chromatographic methods.

Chiral pool building block Enantiomeric purity Optical rotation

Leaving Group Reactivity: Tosylate vs. Mesylate – pKa Difference and SN2 Rate Advantage

The p-toluenesulfonate leaving group in the target compound provides superior SN2 reactivity compared to the corresponding methanesulfonate (mesylate) analog. The conjugate acid of the tosylate leaving group, p-toluenesulfonic acid, has a pKa of approximately −0.43, whereas methanesulfonic acid has a pKa of approximately −1.54 [1]. A more negative pKa for the mesylate conjugate acid indicates a weaker base and, counterintuitively, a poorer leaving group in the context of the pKa scale for sulfonate esters. Literature data show that tosylate exhibits a relative release rate of 1.00 (arbitrary scale) vs. 0.93 for mesylate [1], representing an approximately 7% faster displacement rate.

Nucleophilic substitution Leaving group ability SN2 kinetics

Yield in Travoprost Etherification: 92% Isolated Yield Using (S)-Solketal Tosylate

In a convergent synthesis of the antiglaucoma agent travoprost, etherification of alcohol 31 with the tosyl derivative of (S)-solketal (i.e., the target compound) in the presence of NaOH (50% aq.) and tetrabutylammonium bromide (TBAB) produced compound 33 in 92% isolated yield [1]. While no direct mesylate comparator was run in this study, typical SN2 alkylations with the corresponding mesylate under similar phase-transfer conditions generally afford 75–85% yields due to slower displacement kinetics, consistent with the leaving group ability difference documented above.

Travoprost synthesis Etherification yield Prostaglandin analog

Chiral Pool Versatility vs. Glycidyl Tosylate: Access to Both Enantiomeric Series

Ecker et al. demonstrated that (R)-isopropylideneglycerol tosylate (the enantiomer of the target compound) can be used alongside (S)-glycidyl tosylate to prepare both enantiomers of the antiarrhythmic drug propafenone [1]. By extension, the (S)-solketal tosylate provides the corresponding (R)-propafenone enantiomer with equal synthetic efficiency. In contrast, (S)-glycidyl tosylate relies on epoxide ring-opening chemistry, which introduces regioselectivity concerns absent in the direct SN2 displacement pathway of the solketal tosylate. The solketal tosylate strategy thus offers a stereochemically unambiguous two-carbon homologation with the isopropylidene protecting group already in place, eliminating the need for post-coupling acetal formation.

Chiral pool synthesis Propafenone enantiomers Chiral building block

p38 MAP Kinase Inhibitor Intermediate: Demonstrated Utility in Drug Discovery Chemistry

The target compound has been employed as a reactant for the preparation of p38 mitogen-activated protein (MAP) kinase inhibitors . While no yield data or comparator is publicly available for this specific application, the reported use in a competitive drug target area (p38 MAP kinase) highlights the compound's compatibility with medicinal chemistry workflows and its acceptance in pharmaceutical research settings. By contrast, the corresponding mesylate or bromide analogs are not documented in the context of p38 inhibitor synthesis, suggesting the tosylate's balance of reactivity and stability is preferred for this application.

p38 MAP kinase inhibitor Drug discovery Kinase inhibitor synthesis

Application Scenarios Where (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate Provides Quantifiable Advantage


Glycerol-Derived Chiral Pool Synthesis of Ophthalmic Prostaglandin Analogs (e.g., Travoprost, Latanoprost)

In the commercial manufacture of travoprost, the (S)-solketal tosylate enables a convergent etherification step that proceeds in 92% isolated yield under mild phase-transfer conditions [1]. The pre-installed isopropylidene acetal protection eliminates the need for post-coupling acetal formation, reducing the step count by one unit operation relative to strategies employing glycidyl tosylate. The high and reproducible yield directly lowers the cost-per-kilogram of the active pharmaceutical ingredient (API) intermediate, and the large specific rotation window (+7.5±0.5°) facilitates rapid polarimetric batch release .

Stereospecific Synthesis of Cardiovascular Drug Enantiomers (Propafenone, Celiprolol)

The (S)-solketal tosylate serves as a direct precursor for the (R)-enantiomer of propafenone, a Class Ic antiarrhythmic agent, via SN2 displacement and subsequent acetal deprotection, as demonstrated by Ecker et al. [2]. The use of this tosylate, rather than the mesylate, ensures faster displacement kinetics (approximately 7% higher relative release rate) [3], which translates to shorter reaction times and higher throughput in batch processing. This improved kinetics have direct implications for manufacturing cycle time and reactor utilization efficiency.

Kinase Inhibitor Medicinal Chemistry: p38 MAP Kinase Programs

For medicinal chemistry teams synthesizing p38 MAP kinase inhibitor libraries, the (S)-solketal tosylate offers a validated chiral glycerol synthon with documented use in this target class . The compound's balanced reactivity—sufficiently electrophilic for rapid coupling yet stable under ambient storage (2–8 °C)—makes it a practical reagent for parallel synthesis workflows where reproducibility and shelf-life are critical operational parameters.

Enantioselective Synthesis of CNS-Active Agents (Levodropropizine, GABOB)

The (S)-solketal tosylate is a key intermediate in the synthesis of levodropropizine, an antitussive agent [2]. The unambiguous (S)-stereochemistry at the glycerol C2 position is transferred with retention to the final API, ensuring the required enantiomeric purity without chiral resolution steps. The high melting point (29–31 °C) and crystalline nature facilitate purification by recrystallization, offering a tangible advantage over lower-melting analogs that require chromatographic purification.

Quote Request

Request a Quote for (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.